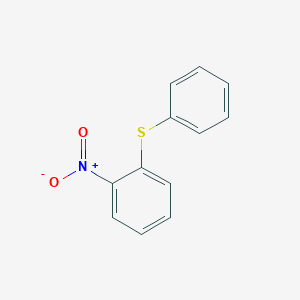
(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ITI214 ist ein neuartiger, selektiver Inhibitor des Enzyms Phosphodiesterase Typ 1 (PDE1). Diese Verbindung hat sich in verschiedenen therapeutischen Bereichen als vielversprechend erwiesen, darunter Herzinsuffizienz, Gedächtnisverbesserung und Krebsbehandlung. ITI214 wirkt durch Modulation intrazellulärer Signalwege, die eine breite Palette von Auswirkungen auf die Zellfunktion und Physiologie haben können .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ITI214 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind geschützte Informationen, die von den Entwicklern gehalten werden, aber im Allgemeinen umfasst der Prozess:
Bildung der Kernstruktur: Dieser Schritt beinhaltet typischerweise die Verwendung von organischen Synthesetechniken, um das grundlegende molekulare Gerüst zu schaffen.
Einführung funktioneller Gruppen: Spezifische funktionelle Gruppen werden durch verschiedene chemische Reaktionen, wie z. B. nukleophile Substitution oder elektrophile Addition, in die Kernstruktur eingeführt.
Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt und mit spektroskopischen Methoden charakterisiert, um seine Struktur und Reinheit zu bestätigen.
Industrielle Produktionsverfahren
Die industrielle Produktion von ITI214 würde wahrscheinlich die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung einer gleichbleibenden Qualität und die Implementierung strenger Qualitätskontrollmaßnahmen. Der Einsatz von automatisierten Synthese- und Reinigungssystemen kann die Effizienz und Reproduzierbarkeit in industriellen Umgebungen verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ITI214 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: ITI214 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an ITI214 verändern und möglicherweise seine Aktivität verändern.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das ITI214-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Formen führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird ITI214 als Werkzeugverbindung verwendet, um die Rolle von Phosphodiesterase Typ 1 in verschiedenen biochemischen Wegen zu untersuchen. Es hilft Forschern zu verstehen, wie die Hemmung dieses Enzyms die Zellsignalisierung und -funktion beeinflusst .
Biologie
ITI214 hat sich in präklinischen Modellen als Gedächtnisleistungssteigerer erwiesen, was es zu einer wertvollen Verbindung für die Untersuchung kognitiver Prozesse und potenzieller Behandlungen für Gedächtnisstörungen macht .
Medizin
In der Medizin wird ITI214 auf sein Potenzial untersucht, Herzinsuffizienz zu behandeln, indem die Herzfunktion verbessert wird, ohne Arrhythmien auszulösen. Es wird auch auf seine Antikrebs-Eigenschaften untersucht, insbesondere in Kombination mit Immuncheckpoint-Inhibitoren .
Industrie
In der pharmazeutischen Industrie dient ITI214 als Leitverbindung für die Entwicklung neuer Medikamente, die auf Phosphodiesterase Typ 1 abzielen. Sein einzigartiger Wirkmechanismus macht es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen .
Wirkmechanismus
ITI214 entfaltet seine Wirkung durch selektive Hemmung von Phosphodiesterase Typ 1, einem Enzym, das zyklische Nukleotide wie zyklisches Adenosinmonophosphat (cAMP) und zyklisches Guanosinmonophosphat (cGMP) abbaut. Durch die Hemmung dieses Enzyms erhöht ITI214 die Spiegel dieser zyklischen Nukleotide, die wiederum verschiedene Signalwege modulieren, die an Herzfunktion, Gedächtnis und Immunantwort beteiligt sind .
Wirkmechanismus
ITI214 exerts its effects by selectively inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 increases the levels of these cyclic nucleotides, which in turn modulate various signaling pathways involved in cardiac function, memory, and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ITI214: Selektiver Inhibitor von Phosphodiesterase Typ 1.
Sildenafil: Inhibitor von Phosphodiesterase Typ 5, zur Behandlung von erektiler Dysfunktion eingesetzt.
Roflumilast: Inhibitor von Phosphodiesterase Typ 4, zur Behandlung von chronisch obstruktiver Lungenerkrankung eingesetzt.
Einzigartigkeit
ITI214 ist einzigartig in seiner Selektivität für Phosphodiesterase Typ 1, wodurch es spezifische Signalwege modulieren kann, ohne andere Phosphodiesterase-Enzyme zu beeinflussen. Diese Selektivität reduziert das Risiko von Nebenwirkungen und erhöht sein therapeutisches Potenzial .
Eigenschaften
CAS-Nummer |
145438-95-5 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
CQYBNXGHMBNGCG-GJMOJQLCSA-N |
SMILES |
C1CCC2C(C1)CC([NH2+]2)C(=O)[O-] |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyme |
[2R-(2α,3aβ,7aα)]-Octahydro-1H-Indole-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)










